molecular formula C8H3Cl2F3O B1390146 2-Chloro-4-(trifluoromethyl)benzoyl chloride CAS No. 76286-03-8

2-Chloro-4-(trifluoromethyl)benzoyl chloride

Cat. No.: B1390146
CAS No.: 76286-03-8
M. Wt: 243.01 g/mol
InChI Key: OCLDSIAHVMNJMC-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)benzoyl chloride is an organic compound with the chemical formula C8H3ClF4O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the fourth position. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 2-Chloro-4-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the benzoic acid with thionyl chloride at elevated temperatures, usually around 80°C, for several hours. The reaction mixture is then distilled under reduced pressure to obtain the pure product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-Chloro-4-(trifluoromethyl)benzoic acid.

    Reduction: It can be reduced to 2-Chloro-4-(trifluoromethyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) at room temperature.

    Hydrolysis: Water or aqueous base (e.g., NaOH) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    2-Chloro-4-(trifluoromethyl)benzoic acid: Formed from hydrolysis.

    2-Chloro-4-(trifluoromethyl)benzyl alcohol: Formed from reduction.

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    2-Trifluoromethylbenzoyl chloride: Similar structure but lacks the chlorine atom.

    4-Trifluoromethylbenzoyl chloride: Similar structure but lacks the chlorine atom at the second position.

    2-Chlorobenzoyl chloride: Similar structure but lacks the trifluoromethyl group.

Uniqueness: 2-Chloro-4-(trifluoromethyl)benzoyl chloride is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The combination of these substituents imparts distinct electronic properties, making it suitable for specific applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-6-3-4(8(11,12)13)1-2-5(6)7(10)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLDSIAHVMNJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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